molecular formula C24H24N2O5 B14980955 N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14980955
M. Wt: 420.5 g/mol
InChI Key: FWWATRCVGSNSAJ-UHFFFAOYSA-N
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Description

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines and chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of the benzoxazine and chromene rings, followed by their fusion and functionalization. Common synthetic routes may include:

    Formation of Benzoxazine Ring: This can be achieved through the reaction of an appropriate amine with a phenol derivative under acidic or basic conditions.

    Formation of Chromene Ring: This involves the cyclization of a suitable precursor, such as a coumarin derivative, under specific conditions.

    Fusion of Rings: The benzoxazine and chromene rings are fused together through a series of condensation reactions.

    Functionalization: The final compound is obtained by introducing the butyl, oxo, and carboxamide groups through various organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.

    Altering Gene Expression: Affecting the expression of genes involved in critical biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclohexanecarboxamide
  • N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclopropanecarboxamide
  • N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanamide

Uniqueness

N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H24N2O5/c1-4-5-8-26-17-11-16(6-7-19(17)30-13-22(26)28)25-24(29)21-12-18(27)23-15(3)9-14(2)10-20(23)31-21/h6-7,9-12H,4-5,8,13H2,1-3H3,(H,25,29)

InChI Key

FWWATRCVGSNSAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC(=O)C4=C(C=C(C=C4O3)C)C

Origin of Product

United States

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